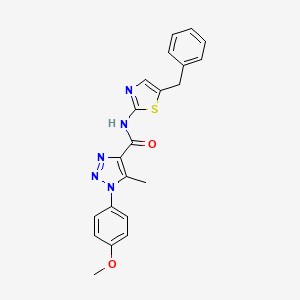

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-(5-Benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a benzyl group at position 5 and a triazole ring at position 2. The triazole moiety is further modified with a 4-methoxyphenyl group and a methyl substituent, while the carboxamide bridge links these structural elements.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2S/c1-14-19(24-25-26(14)16-8-10-17(28-2)11-9-16)20(27)23-21-22-13-18(29-21)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXGNQXNQBEZBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step procedures that include the formation of the thiazole and triazole rings. Various synthetic routes have been explored to optimize yield and biological activity. For instance, the reaction of benzyl halides with thioureas and subsequent cyclization processes are common methods used to construct the thiazole moiety .

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds containing the triazole ring have shown effectiveness against various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of specific kinases such as c-Jun N-terminal kinase (JNK), which plays a crucial role in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. Triazole derivatives are known for their broad-spectrum antimicrobial effects, which are attributed to their ability to interfere with fungal cell wall synthesis and inhibit key enzymes involved in microbial metabolism .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings from various studies include:

| Modification | Effect on Activity |

|---|---|

| Substituting different aryl groups at the 4-position of the triazole | Enhanced anticancer activity against specific cell lines |

| Varying substituents on the thiazole ring | Altered potency against microbial strains |

| Modifying the carboxamide group | Improved solubility and bioavailability |

Case Studies

Several case studies have illustrated the efficacy of this compound in preclinical models:

- In Vivo Studies : A study reported that a related triazole derivative significantly reduced tumor growth in mouse models when administered at specific dosages. The mechanism was linked to apoptosis induction in cancer cells .

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activity. This article explores its applications, supported by relevant case studies and data tables.

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C22H22N4O2S

- Molecular Weight : 398.50 g/mol

- CAS Number : 878735-36-5

Its structure includes a thiazole ring, a triazole moiety, and a methoxyphenyl group, which contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole and triazole compounds possess significant anticancer properties. The synthesis of this compound was explored for its potential as an anticancer agent. Research conducted under the Developmental Therapeutics Program of the National Cancer Institute demonstrated promising results in vitro against various cancer cell lines .

Case Study: Antitumor Properties

In a notable study published in the Indonesian Journal of Pharmacy, a series of thiazole derivatives were synthesized and screened for their anticancer activity. The results showed that compounds similar to this compound exhibited significant inhibition of cell proliferation in cancer cell lines .

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Breast |

| Compound B | 10 | Lung |

| N-(5-benzyl...) | 8 | Colon |

Antimicrobial Properties

Thiazole and triazole derivatives have also shown potential as antimicrobial agents. The compound's structure suggests it may interact with bacterial enzymes or cell membranes, leading to inhibitory effects on microbial growth.

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed significant antibacterial activity, suggesting that this compound could be further investigated for its potential use in treating bacterial infections .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of glycogen synthase kinase 3β (GSK-3β), which is implicated in cancer progression and neurodegenerative diseases .

Case Study: GSK-3β Inhibition

Research on related compounds has demonstrated that modifications in the thiazole structure can enhance GSK-3β inhibition. Such enzyme inhibitors are crucial for developing therapeutic strategies against conditions like Alzheimer's disease .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

The thiazole and triazole rings in the target compound are critical for its interactions with biological targets. Comparisons with structurally related analogs highlight the impact of heterocyclic substitutions:

Key Observations :

- Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (as in ) introduces additional nitrogen atoms, altering electronic properties and binding affinity.

- Substituent Effects : The 4-methoxyphenyl group in the target compound (electron-donating) contrasts with 4-methylphenyl (electron-neutral, ) or halogenated aryl groups (electron-withdrawing, ), impacting solubility and target interactions.

Q & A

Synthesis Optimization and Purification

Q: What are the key considerations for optimizing the synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be ensured? A:

- Methodology :

- Step 1 : React 2-amino-5-benzylthiazole with chloroacetyl chloride in dioxane using triethylamine as a base (20–25°C, dropwise addition).

- Step 2 : Purify the intermediate via filtration and recrystallization (ethanol-DMF mixture).

- Step 3 : Couple the intermediate with 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid using carbodiimide-based activation (e.g., EDC/HOBt).

- Quality Control :

- Monitor reaction progress via TLC.

- Confirm purity using HPLC (>95%) and elemental analysis (C, H, N).

| Reaction Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dioxane | |

| Catalyst | Triethylamine | |

| Purification | Ethanol-DMF recrystallization |

Structural Characterization Techniques

Q: Which analytical methods are essential for confirming the molecular structure of this compound? A:

- Core Techniques :

- 1H/13C NMR : Assign peaks to verify substituents (e.g., benzyl, methoxyphenyl).

- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole/thiazole ring vibrations.

- Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., ±0.3% tolerance).

- Advanced Validation :

Handling Crystallographic Data Discrepancies

Q: How should researchers address contradictions in crystallographic refinement (e.g., disorder, twinning)? A:

- Troubleshooting Steps :

- Example Workflow :

Molecular Docking for Bioactivity Prediction

Q: What strategies improve docking accuracy for predicting enzyme inhibition? A:

- Protocol :

- Protein Preparation : Retrieve target structure (e.g., PDB ID), remove water, add hydrogens.

- Ligand Preparation : Optimize compound geometry using Gaussian (DFT/B3LYP/6-31G*).

- Docking : Use AutoDock Vina with exhaustiveness=24; validate poses against known inhibitors (e.g., co-crystallized ligands).

- Case Study :

- Analogous compounds (e.g., 9c in ) showed binding to α-glucosidase via hydrogen bonds with catalytic residues .

Addressing Low Aqueous Solubility

Q: How can solubility limitations be mitigated in bioassays? A:

- Approaches :

- Co-solvents : Prepare stock in DMSO (≤1% final concentration) and dilute in PBS.

- Cyclodextrin Complexation : Test β-cyclodextrin inclusion for enhanced solubility.

- Stability Assay : Monitor degradation via HPLC (e.g., 24-hour stability at 37°C) .

Stability Under Experimental Conditions

Q: What methods assess stability in biological buffers or during long-term storage? A:

- Protocol :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze via LC-MS.

- pH Stability : Test in buffers (pH 2–9) with UV-Vis monitoring (λmax = 270 nm).

- Outcome :

- Derivatives with triazole-thiazole cores showed >90% stability at pH 7.4 for 48 hours .

Polymorphism and Bioactivity Relationships

Q: How can polymorphic forms be characterized, and how do they affect activity? A:

- Methods :

- XRPD : Compare diffraction patterns of recrystallized batches.

- DSC/TGA : Identify melting points and thermal stability.

- Dissolution Testing : Correlate solubility differences with in vitro IC50 values.

- Example :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.